(E)-3-(furan-2-yl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide (E)-3-(furan-2-yl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide
Brand Name: Vulcanchem
CAS No.: 1798387-58-2
VCID: VC5309990
InChI: InChI=1S/C16H15N3O2S/c20-16(6-5-13-3-1-11-21-13)17-8-10-19-9-7-14(18-19)15-4-2-12-22-15/h1-7,9,11-12H,8,10H2,(H,17,20)/b6-5+
SMILES: C1=COC(=C1)C=CC(=O)NCCN2C=CC(=N2)C3=CC=CS3
Molecular Formula: C16H15N3O2S
Molecular Weight: 313.38

(E)-3-(furan-2-yl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide

CAS No.: 1798387-58-2

Cat. No.: VC5309990

Molecular Formula: C16H15N3O2S

Molecular Weight: 313.38

* For research use only. Not for human or veterinary use.

(E)-3-(furan-2-yl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide - 1798387-58-2

Specification

CAS No. 1798387-58-2
Molecular Formula C16H15N3O2S
Molecular Weight 313.38
IUPAC Name (E)-3-(furan-2-yl)-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]prop-2-enamide
Standard InChI InChI=1S/C16H15N3O2S/c20-16(6-5-13-3-1-11-21-13)17-8-10-19-9-7-14(18-19)15-4-2-12-22-15/h1-7,9,11-12H,8,10H2,(H,17,20)/b6-5+
Standard InChI Key ZDRVBOMKGFJRED-AATRIKPKSA-N
SMILES C1=COC(=C1)C=CC(=O)NCCN2C=CC(=N2)C3=CC=CS3

Introduction

Structural Characteristics and Conformational Analysis

Molecular Architecture

The molecule comprises three primary heterocyclic components: a furan ring, a thiophene-substituted pyrazole, and an acrylamide linker. The furan ring (2-yl substitution) connects to the α,β-unsaturated acrylamide backbone via a trans (EE) configuration, while the pyrazole ring at the N-ethyl position incorporates a thiophene substituent at its 3-position. This arrangement creates a conjugated system spanning the acrylamide double bond, which may influence electronic delocalization and intermolecular interactions.

Crystallographic data from related pyrazole-thiophene hybrids reveal significant dihedral angles between aromatic systems. For instance, in analogous structures, pyrazole-thiophene dihedral angles range from 31.1° to 55.58°, inducing molecular twists that affect packing efficiency and hydrogen-bonding networks . Such conformational flexibility likely extends to the title compound, where steric interactions between the furan and thiophene rings may further modulate three-dimensional geometry.

Table 1: Key Structural Parameters of Related Heterocycles

ParameterValue (Å/°)Source Compound
Pyrazole-thiophene dihedral31.1–55.58
C=O bond length in acrylamide1.22–1.24
N–C–C–O torsion (amide)83.70

Hydrogen Bonding and Supramolecular Assembly

The acrylamide group serves as a hydrogen-bond donor and acceptor, facilitating supramolecular organization. In structurally related compounds, N–H···O and C–H···O interactions generate one-dimensional chains or layered architectures . For example, the sulfonamide group in participates in bifurcated hydrogen bonds, forming 18-membered synthons. Similarly, the title compound’s amide proton may engage in intermolecular bonds with pyrazole nitrogen or thiophene sulfur atoms, potentially stabilizing crystal lattices or supramolecular aggregates.

Synthesis and Chemical Behavior

Synthetic Pathways

The synthesis of (E)-3-(furan-2-yl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide likely involves multi-step protocols, leveraging condensation, cyclization, and cross-coupling reactions. A plausible route includes:

  • Pyrazole Formation: Cyclocondensation of hydrazine derivatives with diketones or β-keto esters yields the 3-(thiophen-2-yl)-1H-pyrazole core .

  • Ethylamine Functionalization: Alkylation of the pyrazole nitrogen with 2-chloroethylamine introduces the ethyl linker .

  • Acrylamide Coupling: Michael addition or acylation between furan-2-ylacryloyl chloride and the ethylamine-functionalized pyrazole completes the assembly .

Notably, palladium-catalyzed Suzuki–Miyaura cross-coupling has been employed for arylation of pyrazole-thiophene hybrids, achieving moderate to excellent yields (66–81%) . This method could adapt to introduce substituents on the thiophene or furan rings, enhancing structural diversity.

Table 2: Representative Reaction Yields for Analogous Syntheses

Reaction TypeYield (%)ConditionsReference
Pyrazole cyclocondensation68–81TiCl₄, pyridine
Suzuki–Miyaura cross-coupling66–81Pd(0), K₃PO₄, 1,4-dioxane
Amide formation48–68Pyridine, reflux

Stability and Reactivity

Computational and Spectroscopic Insights

Density Functional Theory (DFT) Analysis

DFT calculations on pyrazole-thiophene amides reveal planar geometries with delocalized π-electron systems. The HOMO-LUMO energy gaps for such compounds typically range from 4.2–5.1 eV, indicating semiconducting potential . For the title compound, frontier molecular orbitals likely localize on the acrylamide and thiophene moieties, as evidenced by analogous systems where thiophene contributes significantly to electron affinity .

Table 3: Computed Electronic Properties of Related Compounds

PropertyValue (eV)Method
HOMO-LUMO gap4.2–5.1B3LYP/6-31G(d)
Ionization potential7.8–8.3DFT
Electrophilicity index2.1–3.5ω = μ²/2η

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted 1H^1\text{H} NMR chemical shifts for the title compound align with regions observed in related structures:

  • Furan protons: δ 6.3–7.2 ppm (Hα, Hβ)

  • Thiophene protons: δ 7.1–7.5 ppm

  • Pyrazole NH: δ 10.5–12.0 ppm (broad singlet)

  • Acrylamide protons: δ 6.5–7.8 ppm (trans vinyl)

Coupling constants (JJ) for the acrylamide double bond in the EE-configuration typically exceed 15 Hz, distinguishing it from the ZZ-isomer.

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